Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate
Description
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is a synthetic intermediate widely used in pharmaceutical and organic chemistry. The compound features a tetrahydropyran (THP) ring substituted at the 4-position with a Boc-protected amine group, coupled to a methyl acetate moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes while allowing selective deprotection for downstream functionalization. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 279.33 g/mol .
Properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-13(9-10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYGZRBNACNFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate typically involves the reaction of 4-aminotetrahydropyran with tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include the free amine derivative and various substituted products depending on the nucleophile used .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is characterized by its unique structure, which includes a tetrahydropyran ring and a Boc (tert-butyloxycarbonyl) protecting group. Its molecular formula is , and it has a molecular weight of approximately 213.28 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various chemical reactions.
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:
- Synthesis of Unnatural Amino Acids : The compound can be utilized to create unnatural amino acids that exhibit enhanced stability towards proteolysis, making them valuable for drug design .
- Development of Protease Inhibitors : Research indicates that derivatives of this compound can act as potent inhibitors of aspartyl proteases, which are critical in various diseases including malaria .
- Antitubercular Activity : The compound has been explored in the context of developing inhibitors for polyketide synthase, an enzyme involved in the biosynthesis of important natural products with antitubercular properties .
Pharmaceutical Applications
The pharmaceutical industry leverages this compound for:
- Drug Formulation : This compound can be incorporated into drug formulations to enhance solubility and bioavailability. Its structural characteristics allow for modifications that can improve pharmacokinetic profiles .
- Targeted Drug Delivery Systems : The ability to modify the compound makes it suitable for use in targeted delivery systems, particularly in cancer therapy where specific targeting of tumor cells is crucial.
Case Study 1: Optimization of Antimalarial Compounds
In a study focused on optimizing compounds for antimalarial activity, researchers synthesized derivatives of this compound. These derivatives demonstrated significant efficacy against Plasmodium falciparum, the parasite responsible for malaria. The study highlighted how structural modifications could enhance potency and selectivity against the target enzyme, leading to promising candidates for further development .
Case Study 2: Inhibitors of Polyketide Synthase
Another research effort involved the synthesis of novel inhibitors derived from this compound aimed at inhibiting polyketide synthase. The results indicated that certain modifications improved both the inhibitory activity and metabolic stability, showcasing the compound's potential as a lead structure in developing new antitubercular agents .
Data Tables
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of Unnatural Amino Acids | Enhanced stability towards proteolysis |
| Pharmaceutical Development | Drug Formulation | Improved solubility and bioavailability |
| Antimalarial Research | Optimization of Antimalarial Compounds | Significant efficacy against Plasmodium falciparum |
| Antitubercular Research | Inhibitors of Polyketide Synthase | Improved inhibitory activity and metabolic stability |
Mechanism of Action
The mechanism of action for Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate involves its reactivity as a protected amine and ester. The Boc group provides stability during synthetic transformations, while the ester group allows for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride
Molecular Formula: C₈H₁₆ClNO₃ Molecular Weight: 209.67 g/mol Key Differences:
- Functional Groups : Lacks the Boc-protected amine; instead, the amine is present as a hydrochloride salt.
- Stability and Solubility : The hydrochloride salt improves aqueous solubility compared to the Boc-protected analog, making it suitable for direct use in formulations. However, the unprotected amine limits its utility in multi-step syntheses requiring selective reactivity.
- Applications : Primarily used in peptide synthesis or as a precursor for bioactive molecules where immediate amine availability is critical .
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate
Molecular Formula : C₈H₁₄O₃
Molecular Weight : 158.2 g/mol
Key Differences :
- Functional Groups: Absence of both Boc and amino groups, reducing steric hindrance and reactivity.
- Reactivity : Simpler structure enables use as a building block for THP-containing scaffolds without further functionalization.
- Applications : Common in agrochemical and material science syntheses where the THP ring contributes to lipophilicity without requiring amine interactions .
Methyl 2-[4-[(Boc-amino)methyl]phenyl]acetate
Molecular Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.33 g/mol Key Differences:
- Core Structure : Substitutes the THP ring with a benzyl group, altering electronic and steric properties. The Boc group is attached to a benzylic position instead of a THP ring.
- Applications : Used in synthesizing benzylamine-derived pharmaceuticals or ligands where aromaticity is critical for target binding .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate | C₁₃H₂₃NO₅ | 279.33 | Boc-amine, THP ring, methyl ester | Peptide synthesis, drug intermediates |
| Methyl 2-amino-2-(THP-4-yl)acetate hydrochloride | C₈H₁₆ClNO₃ | 209.67 | Amine hydrochloride, THP ring | Immediate-release formulations |
| Methyl 2-(THP-4-yl)acetate | C₈H₁₄O₃ | 158.2 | THP ring, methyl ester | Agrochemicals, polymer additives |
| Methyl 2-[4-[(Boc-amino)methyl]phenyl]acetate | C₁₅H₂₁NO₄ | 279.33 | Boc-amine, benzyl group, methyl ester | Aromatic drug scaffolds |
Research Findings and Implications
- Boc Protection Efficacy : The Boc group in the target compound prevents undesired side reactions (e.g., nucleophilic attacks) during synthesis, a critical advantage over the hydrochloride salt form .
- THP Ring vs. Benzyl Group: The THP ring in this compound imparts conformational rigidity and moderate lipophilicity, enhancing membrane permeability in drug candidates. In contrast, the benzyl group in its aromatic analog improves π-π stacking interactions in receptor binding .
- Regulatory Considerations: Derivatives with (tetrahydropyran-4-yl)methyl groups are scrutinized in controlled substance regulations due to structural similarities with synthetic cannabinoids. However, the Boc-protected amine in the target compound likely mitigates psychoactive risks .
Biological Activity
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Overview of the Compound
- Chemical Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 1108154-46-6
This compound features a Boc-protected amine and an ester group, which contribute to its reactivity and versatility in synthetic applications. The compound is synthesized through the reaction of 4-aminotetrahydropyran with tert-butoxycarbonyl (Boc) anhydride, followed by reaction with methyl bromoacetate under basic conditions .
The mechanism of action for this compound involves its role as a protected amine and ester. The Boc group provides stability during synthetic transformations, while the ester group allows for further functionalization. The specific molecular targets and pathways depend on the application context, including enzyme inhibition and receptor interactions.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For example, studies have shown that related compounds can inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling .
Case Studies
- Inhibition of MMP-13 : A study demonstrated that certain derivatives of tetrahydropyran compounds showed significant inhibition of MMP-13, with implications for treating arthritic disorders. The IC50 values indicated promising potency in both in vitro and in vivo models .
- Tuberculosis Treatment : Another research effort focused on the development of novel inhibitors targeting the polyketide synthase pathway in Mycobacterium tuberculosis. Compounds structurally related to this compound exhibited improved activity against resistant strains, highlighting their potential as new therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Enzyme inhibition (MMPs) | TBD | Potential for drug development |
| Related Tetrahydropyran Derivative A | MMP-13 Inhibition | 0.056 | High potency against MMPs |
| Related Tetrahydropyran Derivative B | Tuberculosis Inhibitor | TBD | Effective against resistant strains |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Boc-Protected Amine :
- Reacting 4-aminotetrahydropyran with Boc anhydride.
- Esterification :
- Treating the Boc-protected amine with methyl bromoacetate under basic conditions to yield the final product.
These methods are adaptable for scale-up in industrial settings, although detailed industrial protocols are less documented .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the tetrahydropyran ring using a cyclization reaction. For example, a procedure involving but-3-en-1-ol , carbonyl compounds , and acetyl chloride in acetonitrile, catalyzed by a nucleophilic reagent, as described in the preparation of 4-amidotetrahydropyrans .
- Step 2 : Introduction of the Boc-protected amine via nucleophilic substitution or coupling reactions.
- Step 3 : Esterification of the acetoxy group using methyl chloride or transesterification.
- Key Tools : Reaction monitoring via TLC and purification via silica gel chromatography (e.g., elution with 15% EtOAc in pentane for related tetrahydropyran derivatives) .
Q. How is the Boc-protected amine stability assessed during synthesis?
- Methodological Answer : The Boc group is susceptible to acidic conditions. Stability can be evaluated using:
- pH-dependent degradation studies (e.g., exposure to TFA/water mixtures).
- NMR spectroscopy (disappearance of Boc signals at ~1.4 ppm for tert-butyl groups under acidic cleavage).
- HPLC-MS to monitor byproducts like tert-butanol or CO₂ .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm the tetrahydropyran ring (δ ~3.5–4.0 ppm for oxymethylene protons) and Boc group (δ ~1.4 ppm for tert-butyl).
- FT-IR : Validate ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹).
- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₅NO₅, expected m/z ~288.18).
- TLC : Monitor reaction progress using silica plates and UV visualization .
Advanced Research Questions
Q. How can computational modeling aid in optimizing the stereochemistry of the tetrahydropyran ring?
- Methodological Answer :
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy-minimized conformers and transition states.
- Molecular Dynamics (MD) simulations assess ring puckering dynamics and substituent effects on stability.
- Tools like Gaussian or Schrödinger Suite are used to model steric hindrance during cyclization .
Q. What strategies resolve contradictions in reaction yields between different synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (solvent polarity, catalyst loading, temperature) to identify critical factors.
- Kinetic Studies : Compare rate constants for competing pathways (e.g., cyclization vs. side reactions).
- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., acetylated byproducts in acetonitrile-based reactions) .
Q. How is this compound utilized in drug discovery, particularly as a building block?
- Methodological Answer :
- Role : The tetrahydropyran scaffold enhances metabolic stability, while the Boc group enables selective deprotection for downstream functionalization.
- Case Study : In Entrectinib synthesis , similar tetrahydropyran intermediates are coupled with trifluoroacetyl-protected amines via Buchwald-Hartwig amination .
- Applications : Used in kinase inhibitors or PROTACs due to its rigid, polar structure .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases.
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for epoxide ring-opening or Noyori hydrogenation for ketone reduction.
- Process Optimization : Avoid racemization by controlling reaction temperature (<0°C during deprotection) .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility Checks : Validate purity via DSC (melting point) and elemental analysis .
- Cross-Platform Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) and spectrometers (400 MHz vs. 600 MHz).
- Reference Standards : Use commercially available analogs (e.g., Methyl tetrahydro-2H-pyran-4-carboxylate, mp: -33°C, bp: 196.8°C) for calibration .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
